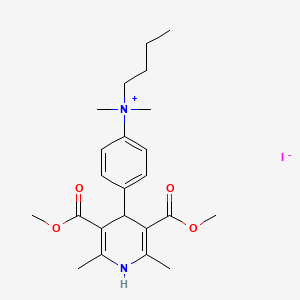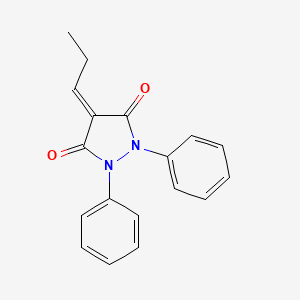![molecular formula C25H34Cl2N2O2 B13785425 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1) CAS No. 96128-90-4](/img/structure/B13785425.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride is a heterocyclic organic compound with the molecular formula C25H34Cl2N2O2 and a molecular weight of 465.456 g/mol . This compound is also known by several synonyms, including Lobuprofen hydrochloride and CID175780 . It is primarily used for experimental and research purposes.
Preparation Methods
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylpiperazine with 2-methylpropylphenylpropanoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
CAS No. |
96128-90-4 |
|---|---|
Molecular Formula |
C25H34Cl2N2O2 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H33ClN2O2.ClH/c1-19(2)18-21-8-10-22(11-9-21)20(3)25(29)30-17-16-27-12-14-28(15-13-27)24-7-5-4-6-23(24)26;/h4-11,19-20H,12-18H2,1-3H3;1H |
InChI Key |
BYDNBFZUFOWKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


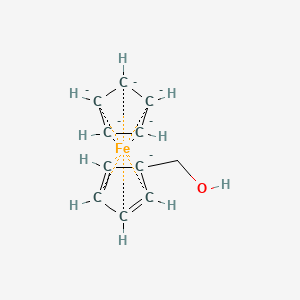

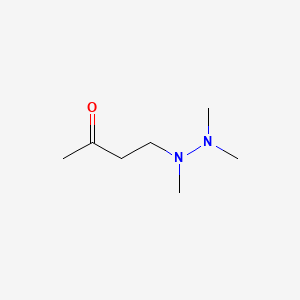
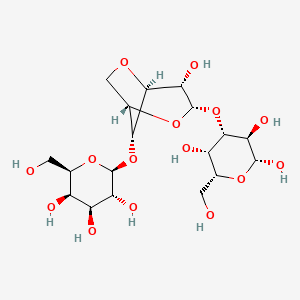
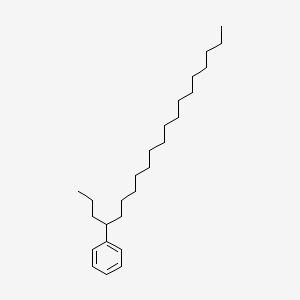
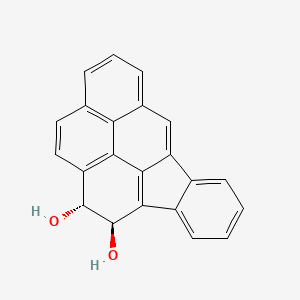
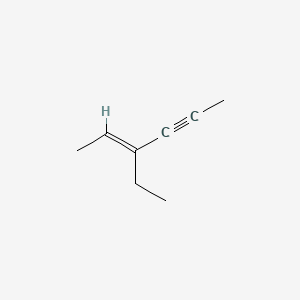
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
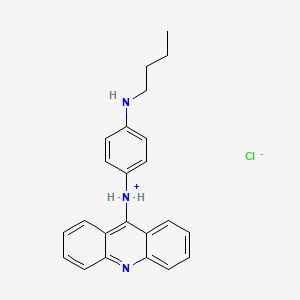
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
